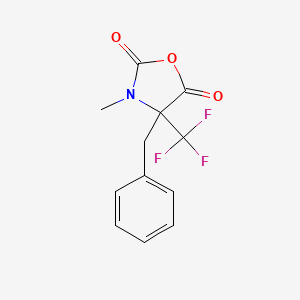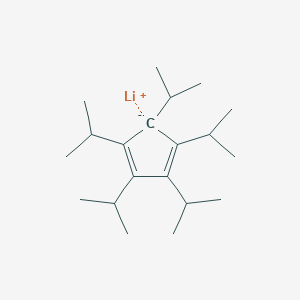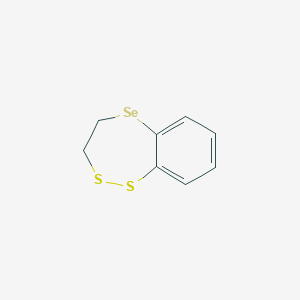
3,4-Dihydro-1,2,5-benzodithiaselenepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1,2,5-benzodithiaselenepine is a heterocyclic compound that contains sulfur and selenium atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,2,5-benzodithiaselenepine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction can be carried out under catalyst-free conditions, making it an environmentally friendly approach . The reaction conditions include:
Reactants: Benzimidazolone derivatives, isocyanides, acetone
Solvent: Acetone
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and environmental benefits.
化学反応の分析
Types of Reactions
3,4-Dihydro-1,2,5-benzodithiaselenepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides
Reduction: Sulfides and selenides
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3,4-Dihydro-1,2,5-benzodithiaselenepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity and catalytic activity.
作用機序
The mechanism of action of 3,4-Dihydro-1,2,5-benzodithiaselenepine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfur and selenium atoms in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains sulfur and nitrogen atoms.
3,4-Dihydroquinoxaline: Contains nitrogen atoms in the heterocyclic ring.
1,5-Benzodiazepine: Contains nitrogen atoms and has a similar ring structure.
Uniqueness
3,4-Dihydro-1,2,5-benzodithiaselenepine is unique due to the presence of both sulfur and selenium atoms in its structure. This combination of elements imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.
特性
CAS番号 |
195209-94-0 |
|---|---|
分子式 |
C8H8S2Se |
分子量 |
247.3 g/mol |
IUPAC名 |
3,4-dihydro-1,2,5-benzodithiaselenepine |
InChI |
InChI=1S/C8H8S2Se/c1-2-4-8-7(3-1)10-9-5-6-11-8/h1-4H,5-6H2 |
InChIキー |
FVTISOSIYDFBQO-UHFFFAOYSA-N |
正規SMILES |
C1C[Se]C2=CC=CC=C2SS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



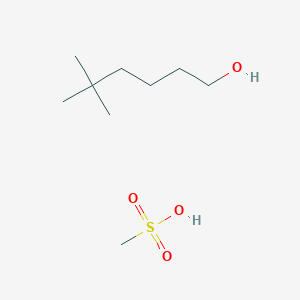
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
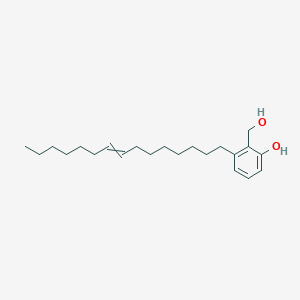
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
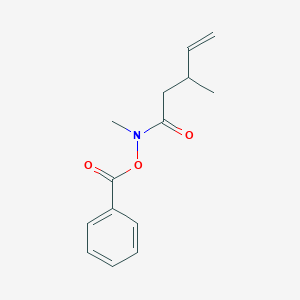
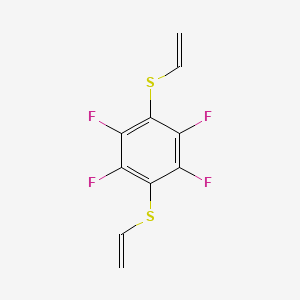
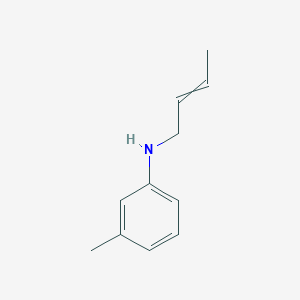
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
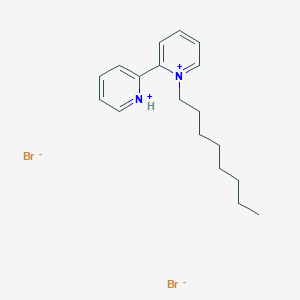
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
